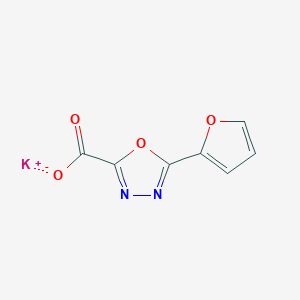

Ethyl 1-(phenylsulfonyl)prolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

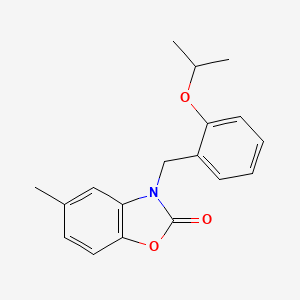

Ethyl 1-(phenylsulfonyl)prolinate, also known as ESPro, is an organosulfur compound that has been used in scientific research for many years. It is a derivative of the amino acid proline, which is found naturally in many proteins and enzymes. ESPro has been studied for its potential applications in numerous fields, such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antivirulence Agents Development

Ethyl 1-(phenylsulfonyl)prolinate derivatives, such as 4-vinylsulfonyl 5-phenyl prolinates, have been synthesized to target Staphylococcus aureus sortase SrtA, an enzyme critical for bacterial virulence. These compounds irreversibly inhibit SrtA by modifying the enzyme's Cys184, highlighting their potential as leads for developing new antibacterials and antivirulence agents (Kudryavtsev, Bentley, & McCafferty, 2009).

Asymmetric Synthesis

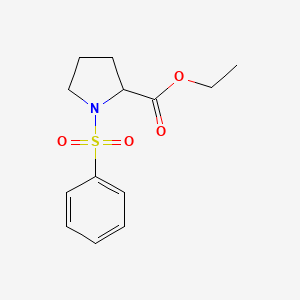

The rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes is a versatile method for producing functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. This method enables the practical enantioselective synthesis of cyclopropane amino acids, demonstrating the utility of this compound in asymmetric synthesis (Davies et al., 1996).

Chemical Synthesis of Cyclopropanecarboxylic Acid Derivatives

Ethyl phenylsulfonylacetate, a related compound, has been utilized in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid and its derivatives. This approach involves treating ethyl phenylsulfonylacetate with 1,2-dibromoethane, leading to various derivatives including esters, carboxamides, and carbamates, indicating the chemical versatility of these sulfonyl compounds in organic synthesis (Takahashi, Suzuki, & Kata, 1985).

Radical Alkenylation of C(sp3)–H Bonds

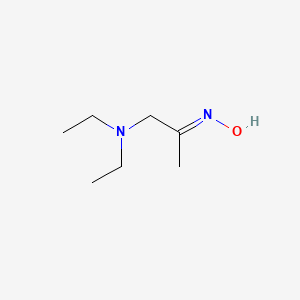

The direct alkenylation of C(sp3)–H bonds using 1,2-bis(phenylsulfonyl)ethylene demonstrates an innovative, metal-free methodology for the chemoselective substitution of methine, methylene, and aliphatic C(sp3)–H bonds. This process underscores the application of phenylsulfonyl compounds in the synthesis of structurally complex molecules, offering a straightforward strategy for carbon skeleton extension in the creation of natural products and pharmaceuticals (Amaoka et al., 2014).

Stereoselective Glycosylations

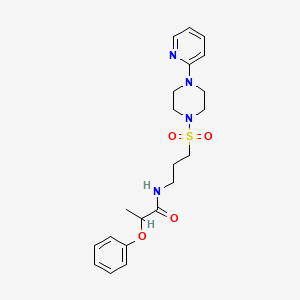

In the realm of carbohydrate chemistry, the (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety, related to this compound, has facilitated the development of a general approach for the stereoselective synthesis of oligosaccharides. This methodology involves neighboring group participation to form a quasi-stable anomeric sulfonium ion, leading to the stereoselective formation of alpha-glycosides, and demonstrates the importance of phenylsulfonyl derivatives in the precise synthesis of complex biological molecules (Kim, Yang, Park, & Boons, 2005).

properties

IUPAC Name |

ethyl 1-(benzenesulfonyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAOBVTZVAIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)

![3-[4-(Trifluoromethoxy)phenyl]butanamide](/img/structure/B2725850.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)

![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2725870.png)